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molecular formula C4H5ClN2O2S B1367521 1-Methyl-1H-pyrazole-3-sulfonyl chloride CAS No. 89501-90-6

1-Methyl-1H-pyrazole-3-sulfonyl chloride

Cat. No. B1367521
M. Wt: 180.61 g/mol
InChI Key: TWLAHGNFQBQYEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06525026B2

Procedure details

The N-methylpyrazole sulfonyl chloride was prepared by adding N-methylpyrazole to chilled (0° C.) chlorosulfonic acid. The reaction mixture was allowed to warm to room temperature and then heated to 100° C. overnight under a stream of N2. The reaction mixture was then cooled to room temperature and chilled to 0° C. To this solution was added thionyl chloride (2.5 eq.) and the reaction was stirred at room temperature for 30 min., then warmed to 70° C. for two hours. The reaction was cooled to room temperature and then chilled in an ice bath. Water and ice were slowly added to the reaction mixture to precipitate a white solid which was collected by filtration. The desired sulfonyl chloride was washed with cold water and hexane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[N:3]1.[Cl:7][S:8](O)(=[O:10])=[O:9].N#N.S(Cl)(Cl)=O>O>[CH3:1][N:2]1[CH:6]=[CH:5][C:4]([S:8]([Cl:7])(=[O:10])=[O:9])=[N:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
chilled to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 70° C. for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
chilled in an ice bath
CUSTOM
Type
CUSTOM
Details
to precipitate a white solid which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
The desired sulfonyl chloride was washed with cold water and hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1N=C(C=C1)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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